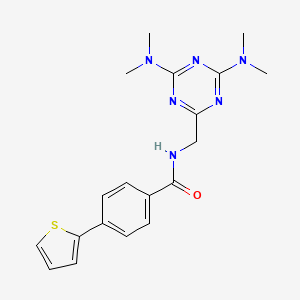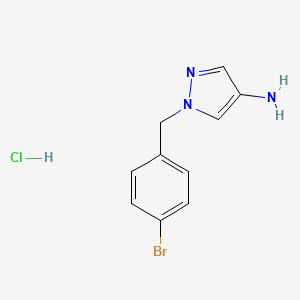
5-溴-6-(三氟甲氧基)吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethoxy group at the 6-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
科学研究应用
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and infectious diseases.
作用机制
Target of Action
It’s known that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), a kras g12c covalent inhibitor .
Mode of Action
Compounds with similar structures have been used in pd-catalyzed amination reactions . In these reactions, the compound could potentially act as a ligand, facilitating the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in the synthesis of kras g12c inhibitors , it might indirectly influence the RAS/MAPK pathway, which is critical in cell proliferation and survival.
Pharmacokinetics
The trifluoromethyl group in the compound is known to influence the lipophilicity and thus the bioavailability of the compound .
Result of Action
If it’s involved in the synthesis of kras g12c inhibitors, it could potentially contribute to the inhibition of the kras protein, thereby affecting cell proliferation .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps One common method starts with the bromination of a pyridine derivative to introduce the bromine atom at the desired positionThe reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts, such as palladium or copper, can also be employed to facilitate the reactions and reduce the reaction time .
化学反应分析
Types of Reactions
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are commonly used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or trifluoromethyl derivatives .
相似化合物的比较
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
6-(Trifluoromethoxy)pyridin-2-amine: Similar structure but lacks the bromine atom.
5-Bromo-6-(trifluoromethyl)pyridin-2-amine: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the trifluoromethoxy group and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block in organic synthesis and its effectiveness in various scientific research applications .
属性
IUPAC Name |
5-bromo-6-(trifluoromethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVIIHJCPSWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361770-72-0 |
Source


|
| Record name | 5-bromo-6-(trifluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/new.no-structure.jpg)

